Direct Comparative Evidence Not Available: Assessment of Literature and Patent Landscape
A comprehensive search of primary research literature and patent databases (including PubMed, Google Scholar, Google Patents, and Justia Patents) was conducted for tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate (CAS 2102412-08-6) and its closest analogs. The search identified zero peer-reviewed research articles or patents containing any quantitative comparative data (e.g., binding affinity Ki, IC50, reaction yield, stability under specified conditions) for this specific compound against a defined comparator. The compound is exclusively referenced in commercial supplier catalogs as a research chemical . While the broader 9-azabicyclo[3.3.1]nonane/nonene scaffold is well-documented in the patent literature as a core structure for nicotinic acetylcholine receptor ligands (e.g., compounds with Ki values of 10.4 nM and 241 nM at α4β2 and α3β4 nAChR subtypes, respectively) and monoamine reuptake inhibitors [1][2][3], these data are for structurally distinct derivatives bearing additional aromatic substituents and different N-protecting groups. No such data exist for the Boc-protected alkene derivative.
| Evidence Dimension | Literature and Patent Documentation of Comparative Biological or Synthetic Performance Data |
|---|---|
| Target Compound Data | No quantitative comparative data available |
| Comparator Or Baseline | Closest analogs: tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate (CAS 155560-04-6); tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate (CAS 1313034-25-1) |
| Quantified Difference | N/A |
| Conditions | Systematic review of PubMed, Google Scholar, Google Patents, and Justia Patents as of April 2026 |
Why This Matters
The absence of published comparative data means that procurement decisions cannot be based on documented performance differentiation; selection must rely on the compound's unique structural features for specific synthetic transformations.
- [1] BindingDB. BDBM50331014: 9-methyl-3-(pyridin-3-yl)-9-azabicyclo[3.3.1]non-2-ene (CHEMBL1276234). View Source
- [2] Peters, D., et al. (NeuroSearch A/S). 9-Azabicyclo[3.3.1]non-2-ene and nonane derivatives as cholinergic ligands at nicotinic ACh receptors. US Patent 6,392,045, 2002. View Source
- [3] Peters, D., et al. (NeuroSearch A/S). Certain 9-aza-bicyclo[3.3.1] nonane derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. US Patent 7,524,958 B2, 2009. View Source
